2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 332114-17-7
VCID: VC2324836
InChI: InChI=1S/C10H9ClN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Cl
Molecular Formula: C10H9ClN4OS2
Molecular Weight: 300.8 g/mol

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

CAS No.: 332114-17-7

Cat. No.: VC2324836

Molecular Formula: C10H9ClN4OS2

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide - 332114-17-7

Specification

CAS No. 332114-17-7
Molecular Formula C10H9ClN4OS2
Molecular Weight 300.8 g/mol
IUPAC Name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C10H9ClN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
Standard InChI Key FWIYWORLNGZARA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Cl
Canonical SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Cl

Introduction

Chemical Identity and Properties

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is an organic compound classified as an acetamide derivative containing a 1,3,4-thiadiazole ring system. This compound is also known by alternative nomenclature including 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide, reflecting the interchangeable use of "sulfanyl" and "thio" in chemical naming conventions .

The compound possesses a molecular formula of C₁₀H₉ClN₄OS₂ with a molecular weight of 300.79 g/mol . It contains several functional groups including an amino group attached to the thiadiazole ring, a sulfanyl linkage, and an acetamide moiety connected to a chlorophenyl group. The structure incorporates both aromatic and heterocyclic components, presenting a rich array of potential binding sites for intermolecular interactions.

Table 1: Chemical Identification and Properties

PropertyInformation
Chemical Name2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Molecular FormulaC₁₀H₉ClN₄OS₂
Molecular Weight300.79 g/mol
CAS Number332114-17-7
InChI KeyFWIYWORLNGZARA-UHFFFAOYSA-N
IUPAC Name2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

The chemical structure features two distinct ring systems: a 1,3,4-thiadiazole ring with an amino substituent and a 4-chlorophenyl group. These ring systems are connected through a sulfanyl acetamide linkage (-SCH₂CONH-) . The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) contributes to the compound's potential for forming various non-covalent interactions.

Synthesis and Crystallization Methodology

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has been documented as part of research focusing on imidazo[2,1-b] thiadiazole derivatives . The synthesis process employs conventional organic chemistry methodologies involving condensation and substitution reactions.

The preparation involves reacting an equimolar ratio of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (0.005 mol) with ethyl chloroacetate (0.005 mol) in glacial acetic acid (20 mL) . This reaction mixture is heated under reflux conditions for an extended period of 17 hours, allowing for complete conversion of the starting materials . Following the reaction completion, the mixture is carefully poured into ice-cold water, leading to the precipitation of the solid product.

The crude product is subsequently isolated by filtration, thoroughly dried, and recrystallized from ethanol to obtain pure crystals suitable for structural analysis . This purification step is crucial for removing any reaction by-products and unreacted starting materials, ensuring the integrity of the compound for further characterization.

Table 2: Synthesis Protocol

StepDetails
Reactants2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (0.005 mol) and ethyl chloroacetate (0.005 mol)
SolventGlacial acetic acid (20 mL)
Reaction ConditionsReflux for 17 hours
WorkupPouring into ice-cold water followed by filtration
PurificationRecrystallization from ethanol

This synthetic approach represents a direct and efficient method for obtaining the target compound with high purity, suitable for both structural studies and potential application development.

Crystal Structure Analysis

The crystal structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has been determined using X-ray crystallography, providing detailed insights into its three-dimensional arrangement and molecular conformation in the solid state .

A notable feature of the crystal structure is the non-coplanar arrangement of the chlorophenyl and thiadiazole rings. The dihedral angle between these two ring systems has been precisely measured as 32.93(16)°, indicating a significant twist in the molecular structure . This non-planar orientation likely arises from a combination of electronic effects and steric considerations that influence the preferred conformation of the molecule.

The structural analysis identifies the key functional groups as:

  • A 5-amino-1,3,4-thiadiazole ring (C1/C2/N1/N2/S1)

  • A 4-chlorophenyl group (C5-C10)

  • An acetamide linker connecting these ring systems via a sulfanyl bridge

The molecule adopts a specific conformation that optimizes both intramolecular interactions and intermolecular packing in the crystal lattice. This conformation is stabilized by various non-covalent interactions, particularly hydrogen bonding networks.

The researchers who conducted the crystal structure determination were affiliated with multiple institutions, including Mangalore University (India) and An Najah National University (Palestinian Territories), highlighting the collaborative nature of this structural investigation .

Hydrogen Bonding and Molecular Interactions

The crystal packing of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide exhibits significant intermolecular interactions that contribute to its three-dimensional architecture. The most prominent interactions are hydrogen bonds involving the nitrogen and oxygen atoms of the molecule .

Specifically, the crystal structure reveals the formation of two types of hydrogen bonds:

  • N—H⋯N hydrogen bonds

  • N—H⋯O hydrogen bonds

These hydrogen bonds connect adjacent molecules, creating a sophisticated network of intermolecular interactions . Of particular interest is the formation of R₂²(8) ring motifs through N3—H3A⋯N2 hydrogen bonds . This specific hydrogen bonding pattern represents a cyclic arrangement where two molecules are connected through a pair of hydrogen bonds, forming an eight-membered ring system.

Table 3: Hydrogen Bonding Parameters

Hydrogen BondAcceptorRing MotifNetwork Formation
N—H⋯NN2R₂²(8)Two-dimensional network
N—H⋯OO-Parallel to (100) plane

The amino group on the thiadiazole ring serves as a key hydrogen bond donor, participating actively in the formation of these intermolecular interactions. Similarly, the acetamide group provides both hydrogen bond donating and accepting capabilities, contributing to the complexity of the hydrogen bonding network .

CategoryInformation
GHS ClassificationGHS07 (Warning)
Hazard CodesH302, H312, H332
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501

The GHS07 pictogram indicates potential health hazards, while the specific hazard codes suggest:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

These classifications necessitate appropriate safety measures during handling, including the use of personal protective equipment and proper ventilation systems. Researchers working with this compound should adhere to standard laboratory safety protocols and consult the material safety data sheet for comprehensive guidance.

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